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Compound of Interest

Compound Name: (2R,3R)-Firazorexton

Cat. No.: B12377645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective orexin 2 receptor

agonist that was under development by Takeda Pharmaceutical Company for the treatment of

narcolepsy. Although its clinical development was halted due to observations of hepatotoxicity,

the molecular architecture of Firazorexton and its synthesis hold significant interest for

medicinal chemists and researchers in the field of neuroscience and drug discovery. This

technical guide provides a detailed overview of the plausible synthesis pathway for (2R,3R)-
Firazorexton, based on information disclosed in patent literature, primarily patent application

WO 2019/027058 A1.

Core Synthesis Strategy
The synthesis of (2R,3R)-Firazorexton can be envisioned through a convergent approach,

involving the preparation of two key fragments: a substituted pyrrolidine core and a biaryl side

chain. These fragments are then coupled, followed by further functional group manipulations to

yield the final compound.

I. Synthesis of the Chiral Pyrrolidine Core
The synthesis of the stereochemically defined pyrrolidine ring is a critical aspect of the overall

pathway. Based on related syntheses, a plausible route is outlined below.
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Experimental Protocol:

Step 1: Synthesis of 2-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-one hemitartrate

This key intermediate provides the foundational structure of the pyrrolidine core. The synthesis

likely involves the Michael addition of a nitromethane equivalent to a suitable α,β-unsaturated

ester, followed by reduction and cyclization. The stereochemistry can be controlled through

chiral auxiliaries or asymmetric catalysis.

Step Reaction
Reagents and
Conditions

Yield (%)

1a Michael Addition

(E)-4-(3-bromo-2-

fluorophenyl)but-2-

enoate, Nitromethane,

DBU, THF, 0 °C to rt

85-95

1b Nitro Reduction

Intermediate from 1a,

Raney Nickel, H2 (50

psi), Methanol, rt

80-90

1c
Cyclization and Salt

Formation

Intermediate from 1b,

L-Tartaric Acid,

Ethanol

75-85

II. Synthesis of the Biaryl Side Chain
The 3-(3,5-difluorophenyl)-2-fluorophenyl moiety is another crucial component. This is likely

synthesized via a Suzuki coupling reaction.

Experimental Protocol:

Step 2: Suzuki Coupling for Biaryl Formation
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Step Reaction
Reagents and
Conditions

Yield (%)

2 Suzuki Coupling

1-Bromo-2-fluoro-3-

iodobenzene, (3,5-

difluorophenyl)boronic

acid, Pd(PPh3)4,

K2CO3,

Toluene/Water (4:1),

90 °C

70-80

III. Assembly of the Core Structure and Final
Modifications
The final stages of the synthesis involve the coupling of the pyrrolidine core with the biaryl side

chain, followed by the introduction of the methanesulfonamide and the 2-hydroxy-2-

methylpropanoyl groups.

Experimental Protocol:

Step 3: Reductive Amination

The ketone of the pyrrolidine intermediate is reductively aminated to introduce the side chain

and establish the desired stereochemistry.

Step Reaction
Reagents and
Conditions

Yield (%)

3 Reductive Amination

2-[(3-Bromo-2-

fluorophenyl)methyl]p

yrrolidin-3-one

hemitartrate,

Intermediate from

Step 2, NaBH(OAc)3,

Dichloroethane, rt

60-70
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Step 4: Methanesulfonylation

The amine is then converted to the corresponding methanesulfonamide.

Step Reaction
Reagents and
Conditions

Yield (%)

4 Methanesulfonylation

Intermediate from

Step 3,

Methanesulfonyl

chloride,

Triethylamine,

Dichloromethane, 0

°C to rt

85-95

Step 5: N-Acylation

The final step involves the acylation of the pyrrolidine nitrogen.

Step Reaction
Reagents and
Conditions

Yield (%)

5 N-Acylation

Intermediate from

Step 4, 2-hydroxy-2-

methylpropanoic acid,

HATU, DIPEA, DMF, rt

75-85

Overall Synthesis Pathway
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Caption: Convergent synthesis of (2R,3R)-Firazorexton.

Signaling Pathway and Experimental Workflow
While the primary focus of this document is the chemical synthesis, it is pertinent to visualize

the biological context and the general workflow for evaluating such a compound.
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Orexin 2 Receptor Signaling Drug Discovery Workflow
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[https://www.benchchem.com/product/b12377645#synthesis-pathway-of-2r-3r-firazorexton]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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